4-Methylcatechol-O,O-diacetic acid

Description

Historical Context and Structural Significance within Catechol Derivatives

The history of 4-Methylcatechol-O,O-diacetic acid is intrinsically linked to the broader exploration of catechol and its derivatives. Catechols, which are aromatic diols with two hydroxyl groups on adjacent carbons of a benzene (B151609) ring, have long been a subject of scientific interest due to their diverse reactivity and presence in natural products. The addition of a methyl group to the catechol ring to form 4-methylcatechol (B155104) introduces a modification that influences its electronic properties and reactivity.

The further derivatization of 4-methylcatechol to this compound by the introduction of two O-linked acetic acid moieties represents a significant structural evolution. This transformation converts the phenolic hydroxyl groups into ether linkages with carboxylic acid terminals. This structural change from a simple phenol (B47542) to a phenoxyacetic acid derivative dramatically alters the molecule's properties, including its acidity, polarity, and chelating potential. The presence of two carboxylic acid groups, in particular, suggests an enhanced capacity for forming complexes with metal ions, a characteristic feature of many polycarboxylic acids.

Scope of Academic Inquiry for this compound

The academic inquiry into this compound has been specific and application-driven. While not a subject of extensive fundamental research on its own, its presence is noted in distinct areas of study. For instance, it has been identified in metabolomic analyses, suggesting its potential role as a biomarker or a metabolite in certain biological systems. A study conducting a differential analysis of serum principal components in relation to traditional Chinese medicine identified this compound as one of the detected compounds. nih.gov

Furthermore, the compound is recognized as a chelating agent. cymitquimica.com This property is a direct consequence of the two carboxylic acid groups, which can coordinate with metal ions. This characteristic has led to its inclusion in patents for technologies such as lithographic printing plates, where precise interactions with metal-based surfaces are critical. google.com.naepo.org The compound is also commercially available from suppliers of rare and unique chemicals for early-stage discovery research, indicating its potential utility for scientists exploring novel chemical entities. sigmaaldrich.com

Contemporary Relevance in Chemical and Biochemical Disciplines

In contemporary chemical and biochemical disciplines, this compound finds its most prominent relevance as a key intermediate in the synthesis of the popular fragrance ingredient known as "watermelon ketone." The synthesis of watermelon ketone often proceeds via the dimethyl ester of this compound, which is formed from 4-methylcatechol. This underscores the industrial importance of the diacetic acid derivative in the flavor and fragrance industry.

The compound's potential as a chelating agent continues to be an area of interest in material science. Its ability to be incorporated into polymer structures and to interact with surfaces makes it a candidate for the development of advanced materials with tailored properties. While direct biochemical studies on this compound are not abundant, its appearance in metabolic studies opens the door for future investigations into its biological pathways and effects.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 5458-76-4 |

| Molecular Formula | C11H12O6 |

| Molecular Weight | 240.21 g/mol |

| Melting Point | 176-178°C |

| Boiling Point | 450.4°C at 760 mmHg |

| Density | 1.365 g/cm³ |

| Flash Point | 177.6°C |

| Refractive Index | 1.559 |

| IUPAC Name | 2,2'-[(4-methyl-1,2-phenylene)bis(oxy)]diacetic acid |

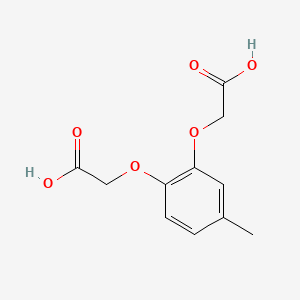

Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-(carboxymethoxy)-4-methylphenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O6/c1-7-2-3-8(16-5-10(12)13)9(4-7)17-6-11(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWHXCLJBFNQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969828 | |

| Record name | 2,2'-[(4-Methyl-1,2-phenylene)bis(oxy)]diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5458-76-4 | |

| Record name | Acetic acid, 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5458-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC23710 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-[(4-Methyl-1,2-phenylene)bis(oxy)]diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(4-methyl-1,2-phenylene)bis(oxy)]bisacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 4 Methylcatechol O,o Diacetic Acid

Chemical Synthesis Pathways and Reaction Optimizations

The synthesis of 4-Methylcatechol-O,O-diacetic acid and its derivatives primarily involves the functionalization of the two hydroxyl groups on the 4-methylcatechol (B155104) ring.

Strategies for O,O-Diacetic Acid Functionalization

The most common strategy for attaching the diacetic acid moieties to the 4-methylcatechol core is through a Williamson ether synthesis. This reaction involves the O-alkylation of 4-methylcatechol using an alpha-haloacetate, such as methyl bromoacetate (B1195939) or methyl chloroacetate (B1199739), in the presence of a base. google.comresearchgate.net The initial product of this reaction is the dimethyl ester of the target acid, this compound dimethyl ester. google.com

Research into the synthesis of the dimethyl ester intermediate has led to significant process optimizations. One study investigated the Williamson condensation reaction between 4-methylcatechol and methyl bromoacetate and found that the addition of potassium iodide (KI) as a catalyst can significantly improve the product yield. researchgate.net The catalytic effect is attributed to the in-situ generation of methyl iodoacetate, which is more reactive than methyl bromoacetate. researchgate.net

Optimization of the reaction through orthogonal experiments identified the ideal conditions for maximizing yield. researchgate.net The verification experiments confirmed that a yield of 94.7% for 4-methylcatechol dimethylacetate could be achieved under these optimized parameters. researchgate.net

| Parameter | Optimized Condition |

|---|---|

| Catalyst:Reactant Molar Ratio (KI:C₇H₈O₂) | 0.75 : 1 |

| Alkylating Agent:Reactant Molar Ratio (C₃H₅BrO₂:C₇H₈O₂) | 3.5 : 1 |

| Base:Reactant Molar Ratio (K₂CO₃:C₇H₈O₂) | 4 : 1 |

| Reaction Time | 6 hours |

| Reaction Temperature | 80°C |

The final diacetic acid is then obtained by the hydrolysis of the resulting diester.

Synthesis of Related Esters and Amides of this compound

The synthesis of esters and amides of this compound starts from the diacid or its ester precursor.

Esters: As described previously, the dimethyl ester is the direct product of the Williamson ether synthesis using methyl chloroacetate or methyl bromoacetate. google.comresearchgate.net A general synthesis route involves reacting 4-methylcatechol with methyl chloroacetate and triethylamine (B128534) in a benzene (B151609) solvent, followed by refluxing for 24 hours. google.com The crude product can be purified by recrystallization from ethyl acetate (B1210297) to yield this compound dimethyl ester. google.com This ester is a key intermediate in the fragrance industry for the synthesis of Calone 1951, also known as "watermelon ketone". researchgate.netvihitadrugs.com

Amides: The synthesis of amides from this compound typically proceeds in a two-step sequence. First, the corresponding diester is hydrolyzed to the free di-carboxylic acid. Second, the diacid is reacted with a desired primary or secondary amine to form the diamide. Modern, greener synthetic methods promote the direct amidation of carboxylic acids and amines using a catalyst to avoid the generation of waste. Boric acid has been shown to be an effective catalyst for this transformation, offering a simple and high-yielding laboratory method. researchgate.net This approach represents an efficient, solvent-free procedure for creating amide bonds. researchgate.net

| Derivative | Starting Material | Key Reagents | Product |

|---|---|---|---|

| Dimethyl Ester | 4-Methylcatechol | Methyl Chloroacetate, Triethylamine | This compound dimethyl ester |

| Di-Amide | This compound | Amine (e.g., R₂NH), Boric Acid (catalyst) | This compound diamide |

Precursor Chemistry: From 4-Methylcatechol to Diacetic Acid Analogues

The availability of the starting material, 4-methylcatechol (also known as homopyrocatechol), is critical. wikipedia.org It is an important fine chemical intermediate. google.com Several synthetic routes have been developed from different precursors. google.comgoogle.comgoogle.compatsnap.com

From p-Cresol (B1678582): One comprehensive method starts with p-cresol. google.com The process involves an acid-catalyzed acetylation, followed by a Fries rearrangement of the resulting phenolic ester, a Dakin oxidation of 2-hydroxy-5-methyl acetophenone, and finally etherification to produce the target compound. google.com Another route from p-cresol involves reaction with methanol (B129727) and magnesium to form magnesium p-cresylate, which is then used to synthesize 3-methylsalicylaldehyde, followed by oxidation with hydrogen peroxide to yield 4-methylcatechol. patsnap.com This method reports a total yield of 80%. patsnap.com

From 2-Methoxy-4-methylphenol (B1669609): A one-step demethylation of 2-methoxy-4-methylphenol (4-methylguaiacol) provides a direct route to 4-methylcatechol. google.com The reaction is conducted using hydrobromic acid and sodium sulfite (B76179) under an inert atmosphere and yields can reach up to 87.6%. google.com

From o-Phthalylene Dimethyl Ether: A three-step synthesis starting from o-phthalylene dimethyl ether has been developed. google.com The sequence involves chloromethylation, a reduction step using zinc powder, and finally demethylation with a hydrogen bromide aqueous solution to give 4-methylcatechol. google.com This method is noted for its high yield and mild reaction conditions. google.com

| Starting Material | Key Steps/Reagents | Reported Yield | Reference |

|---|---|---|---|

| p-Cresol | Acetylation, Fries Rearrangement, Dakin Oxidation | >70% (for final diester) | google.com |

| p-Cresol | Reaction with Mg/Methanol, Paraformaldehyde, H₂O₂ Oxidation | ~80% | patsnap.com |

| 2-Methoxy-4-methylphenol | One-step demethylation with HBr/Na₂SO₃ | up to 87.6% | google.com |

| o-Phthalylene Dimethyl Ether | Chloromethylation, Reduction (Zn), Demethylation (HBr) | High | google.com |

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity is a critical consideration in the synthesis of 4-methylcatechol and its derivatives, ensuring that functional groups are introduced at the correct positions on the benzene ring.

In the synthesis of the 4-methylcatechol precursor from p-cresol, controlling the position of the second hydroxyl group is paramount. For example, the Fries rearrangement step can lead to different isomers, and the subsequent Dakin oxidation must occur regioselectively to yield the desired catechol structure. google.com

Further functionalization of the catechol ring itself is also subject to regiochemical control. The oxidation of catechol derivatives can form an ortho-benzoquinone intermediate. jst.go.jp The subsequent nucleophilic addition to this intermediate can be directed to different positions on the ring. For instance, in the absence of a Lewis acid like BF₃·Et₂O, nucleophilic addition may selectively occur at the C4-position, while its presence can favor addition at the C5-position. jst.go.jp This control over regioselectivity is valuable for constructing complex substituted benzene skeletons. jst.go.jp

For the O,O-diacetic acid functionalization step, the two hydroxyl groups of 4-methylcatechol are electronically non-equivalent due to the electron-donating methyl group. While most reported syntheses functionalize both hydroxyls to form the di-substituted product, achieving selective mono-alkylation would require careful control of stoichiometry and reaction conditions.

As this compound is an achiral molecule, stereoselective considerations are not a factor in its direct synthesis.

Advanced Spectroscopic and Structural Elucidation of 4 Methylcatechol O,o Diacetic Acid

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For 4-Methylcatechol-O,O-diacetic acid, these spectra would be dominated by signals from the carboxylic acid, ether, and substituted aromatic ring moieties.

The IR spectrum is expected to show a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. The carbonyl (C=O) stretching vibration of the carboxylic acid would appear as a strong, sharp peak, typically around 1700-1725 cm⁻¹. Another key feature would be the C-O stretching vibrations. The aryl-alkyl ether linkage (Ar-O-CH₂) is expected to produce a strong, asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The C-O stretch of the carboxylic acid itself would also contribute to this region.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene (B1212753) groups would appear just below 3000 cm⁻¹. The aromatic ring C=C stretching vibrations would be observed as a series of bands in the 1600-1450 cm⁻¹ range.

Raman spectroscopy would complement the IR data. The C=O stretch is typically weaker in Raman than in IR. However, the aromatic ring vibrations, particularly the symmetric "ring-breathing" mode around 800-850 cm⁻¹, are expected to be strong and provide information about the substitution pattern.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) (Intensity) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 3300-2500 (very broad) | Weak |

| Carboxylic Acid | C=O stretch | 1725-1700 (strong) | Moderate |

| Aromatic Ring | C-H stretch | 3100-3000 (moderate) | Strong |

| Methylene/Methyl | C-H stretch | 2980-2850 (moderate) | Strong |

| Aromatic Ring | C=C stretch | 1610, 1580, 1500 (moderate-strong) | Strong |

| Ether (Aryl-Alkyl) | C-O-C asymmetric stretch | ~1250 (strong) | Moderate |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

The ¹H NMR spectrum of this compound would provide a clear map of the proton environments. The two carboxylic acid protons (-COOH) are expected to produce a broad singlet at a downfield chemical shift, typically between 10-13 ppm, due to their acidic nature.

The protons of the two methylene groups (-O-CH₂-) would likely appear as two distinct singlets in the range of 4.5-5.0 ppm. Their distinctness arises from the different electronic environments of the oxygen atoms to which they are attached on the aromatic ring. The three aromatic protons would appear in the aromatic region (6.8-7.2 ppm). Their splitting pattern (likely a doublet, a single, and another doublet) would confirm the 1,2,4-trisubstituted pattern of the benzene (B151609) ring. Finally, the methyl group (-CH₃) protons would give rise to a singlet at approximately 2.2-2.4 ppm.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 2H |

| Methylene (-O-CH₂-) | 4.5 - 5.0 | Two Singlets | 4H (2H each) |

| Aromatic (-C₆H₃-) | 6.8 - 7.2 | Multiplets (d, s, d) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum would show all 11 unique carbon atoms in the molecule. The two carboxylic acid carbonyl carbons (-COOH) would be the most downfield, expected around 170-175 ppm. The six aromatic carbons would resonate in the 110-150 ppm range. The two carbons attached to the ether oxygens would be the most deshielded among the aromatic carbons (around 145-150 ppm), while the others would appear at higher fields. The two methylene carbons (-O-CH₂-) are predicted to be in the 65-70 ppm region. Lastly, the methyl carbon (-CH₃) would be the most upfield signal, expected around 20 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | 170 - 175 |

| Aromatic (C-O) | 145 - 150 |

| Aromatic (C-C/C-H) | 110 - 140 |

| Methylene (-O-CH₂-) | 65 - 70 |

Advanced Two-Dimensional (2D) NMR Techniques

To unequivocally assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would show correlations between adjacent protons, confirming the coupling between the aromatic protons.

HSQC: This would establish the direct one-bond correlations between protons and the carbons they are attached to. For instance, it would link the methyl proton signal to the methyl carbon signal and the aromatic proton signals to their respective aromatic carbon signals.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₁₁H₁₂O₆), the calculated monoisotopic mass is 240.0634 Da. chem960.com

In an electrospray ionization (ESI) mass spectrum, one would expect to observe the molecular ion peak. In positive ion mode, this would likely be the protonated molecule [M+H]⁺ at m/z 241.0712 or the sodium adduct [M+Na]⁺ at m/z 263.0531. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 239.0557 would be prominent.

Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. A common fragmentation pathway would be the loss of a carboxymethyl group (-CH₂COOH, 59 Da) or the loss of a carboxylic acid group (-COOH, 45 Da) followed by the loss of CO (28 Da). The cleavage of the ether bond would also lead to characteristic fragment ions.

Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z (Negative ESI) | Predicted m/z (Positive ESI) |

|---|---|---|---|

| [M-H]⁻ | [C₁₁H₁₁O₆]⁻ | 239.0557 | |

| [M+H]⁺ | [C₁₁H₁₃O₆]⁺ | 241.0712 | |

| [M+Na]⁺ | [C₁₁H₁₂O₆Na]⁺ | 263.0531 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. Typically, substituted benzenes show two main absorption bands. The first, corresponding to the π → π* transition of the aromatic system, would be expected around 270-280 nm. A second, stronger absorption band might be observed at a lower wavelength, likely below 230 nm. The presence of the ether and carboxylic acid groups would cause a slight red-shift (bathochromic shift) compared to unsubstituted benzene.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds are fluorescent. This compound is expected to exhibit fluorescence upon excitation at its absorption maximum. The emission spectrum would be a mirror image of the absorption band and would occur at a longer wavelength (Stokes shift). The exact emission maximum and quantum yield would depend on the solvent and other experimental conditions.

X-ray Diffraction Analysis for Crystalline State Structure

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid can be definitively determined through single-crystal X-ray diffraction analysis. This powerful analytical technique provides invaluable insights into the conformational and configurational details of a molecule, as well as the nature of intermolecular interactions that govern the crystal packing. To date, a comprehensive X-ray diffraction study for this compound has not been reported in publicly accessible literature.

While crystallographic data for the parent compound, 4-methylcatechol (B155104), is available, it does not represent the structural attributes of its diacetic acid derivative. The addition of the two acetic acid moieties introduces significant conformational flexibility and potential for diverse intermolecular hydrogen bonding networks, which would fundamentally alter the crystal structure.

A hypothetical X-ray diffraction analysis of this compound would be anticipated to reveal key structural parameters. These would include the precise bond lengths and angles of the carboxymethyl groups relative to the catechol ring, the torsion angles describing the orientation of the ether linkages, and the planarity of the benzene ring.

A detailed summary of the type of data that would be obtained from such an analysis is presented in the interactive table below.

| Parameter | Description | Expected Value/Information |

| Crystal System | The basic repeating unit of the crystal lattice (e.g., monoclinic, orthorhombic). | To be determined by analysis. |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. | To be determined by analysis. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. | To be determined by analysis. |

| Z (Molecules per unit cell) | The number of molecules of the compound contained within a single unit cell. | To be determined by analysis. |

| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. | Would provide precise measurements for C-C, C-O, C-H, and O-H bonds. |

| Bond Angles (°) | The angles formed between three connected atoms. | Would define the geometry around each atom, including the sp2 and sp3 hybridized carbons. |

| Torsion Angles (°) | The angles between planes defined by sets of four atoms, indicating molecular conformation. | Critical for understanding the orientation of the diacetic acid side chains. |

| Hydrogen Bonding Geometry | The distances and angles of intermolecular hydrogen bonds (e.g., O-H···O). | Would reveal the primary interactions governing the crystal packing. |

The acquisition of experimental X-ray diffraction data for this compound is essential to fully characterize its solid-state structure and to understand the influence of the O,O-diacetic acid substitution on the molecular architecture of the catechol core. Such data would provide a definitive benchmark for computational modeling and would be of significant interest to the fields of crystal engineering and materials science.

Chemical Reactivity and Mechanistic Studies of 4 Methylcatechol O,o Diacetic Acid

Oxidation-Reduction Chemistry and Redox Potentials

The redox chemistry of 4-Methylcatechol-O,O-diacetic acid is a key aspect of its reactivity, largely influenced by the electron-donating nature of the catechol moiety. The presence of the diacetic acid side chains modifies the electron density of the aromatic ring, thereby influencing its oxidation potential and the stability of the resulting oxidized species.

Autoxidation Processes and Product Characterization

While specific studies on the autoxidation of this compound are not extensively documented, the general principles of catechol autoxidation provide a strong framework for understanding its behavior. Catechols are known to undergo autoxidation, a process that is significantly accelerated at alkaline pH. rsc.org This process typically involves the formation of a semiquinone radical intermediate, which can then be further oxidized to an o-quinone. rsc.org

In the case of the parent compound, 4-methylcatechol (B155104), autoxidation at alkaline pH is more rapid than that of related catecholamines like dopamine (B1211576). rsc.org This oxidation is not inhibited by superoxide (B77818) dismutase or catalase, suggesting that molecular oxygen itself is the primary oxidant. rsc.org The mechanism is proposed to involve the oxidation of the 4-methylcatechol semiquinone, which is formed through a comproportionation reaction between 4-methylcatechol and its corresponding o-quinone. rsc.org

The oxidation of substituted catechols at the air-water interface has been shown to produce a variety of products, including carboxylic acids, quinones, and polyphenols. acs.orgresearchgate.netuky.edu Fragmentation of the aromatic ring can lead to the formation of low molecular weight polyfunctional carboxylic acids. acs.orgresearchgate.netuky.edu For 4-methylcatechol specifically, oxidation products can include 4-methyl-o-quinone, as well as hydroxylated and further oxidized species. uky.edu It is plausible that the autoxidation of this compound would follow similar pathways, leading to the formation of the corresponding o-quinone derivative and potentially undergoing ring-opening to form various acidic products. The presence of the diacetic acid chains may influence the stability and subsequent reactions of these intermediates.

Electrochemical Behavior and Electron Transfer Mechanisms

The electrochemical oxidation of catechols has been a subject of considerable study, providing insights into their electron transfer mechanisms. The electrochemical behavior of 4-methylcatechol has been investigated using techniques such as cyclic voltammetry. marquette.eduasianpubs.org These studies show that 4-methylcatechol undergoes a quasi-reversible two-electron, two-proton process to form the corresponding o-quinone. asianpubs.orgjmaterenvironsci.com The peak potential of this process is pH-dependent. asianpubs.org

Studies on substituted catechols have shown that the resulting o-quinones are reactive electrophiles that can participate in subsequent reactions, including dimerization and polymerization. marquette.edumarquette.edu The rate and nature of these follow-up reactions are influenced by the substituents on the catechol ring. marquette.edu For instance, the electrochemical oxidation of catechol derivatives in the presence of nucleophiles like malononitrile (B47326) leads to Michael addition reactions, forming new C-C bonds. jmaterenvironsci.com

While specific electrochemical data for this compound is scarce, it is expected to exhibit similar electrochemical behavior to other substituted catechols. The diacetic acid groups, being electron-withdrawing, would likely increase the oxidation potential compared to 4-methylcatechol. The electrochemical oxidation would generate the corresponding highly reactive o-quinone, which could then undergo further reactions. The presence of the carboxylic acid groups could also influence the adsorption of the molecule on the electrode surface, thereby affecting the electron transfer kinetics.

Enzymatic Oxidation Pathways (as a model substrate)

4-methylcatechol serves as a well-established model substrate for studying the activity of polyphenol oxidases (PPOs), such as tyrosinase and catechol oxidase. nih.govwikipedia.org These enzymes catalyze the oxidation of o-diphenols to their corresponding o-quinones. wikipedia.org Tyrosinase, for instance, oxidizes 4-methylcatechol to 4-methyl-o-benzoquinone. nih.gov Kinetic studies of this enzymatic oxidation have been performed using various techniques, including electron spin resonance. nih.gov

The enzymatic oxidation of 4-methylcatechol can also lead to the formation of secondary products. For example, in the presence of L-serine, the initially formed 4-methyl-o-benzoquinone can react to form 5-methyl-4N-serine-catechol, which is then further oxidized. nih.gov This demonstrates the potential for the enzymatically generated quinone to react with available nucleophiles.

Given the structural similarity, this compound is also expected to be a substrate for PPOs. The enzymatic oxidation would produce the corresponding o-quinone. The kinetics and product profile of this reaction would be influenced by the diacetic acid side chains, which could affect substrate binding to the enzyme's active site and the reactivity of the resulting quinone. The study of such reactions can provide valuable insights into the metabolism of substituted catechols and the mechanisms of enzymatic browning.

Esterification and Hydrolysis Reaction Kinetics

The carboxylic acid groups of this compound are key sites for chemical modification, particularly through esterification reactions. Conversely, the ester derivatives of this compound are susceptible to hydrolysis.

Regarding hydrolysis, general studies on the hydrolysis of phenoxyacetic acid derivatives indicate that the stability of the ester bond is influenced by pH and the presence of catalysts. researchgate.netgoogle.com Alkaline hydrolysis of esters typically follows second-order kinetics. chemrxiv.org The rate of hydrolysis would be dependent on the specific ester group and the reaction conditions. For this compound esters, hydrolysis would yield the parent diacetic acid and the corresponding alcohol.

Derivatization Reactions and Functional Group Transformations

The presence of multiple functional groups—the catechol ring, the ether linkages, and the carboxylic acids—allows for a wide range of derivatization reactions and functional group transformations of this compound.

The carboxylic acid moieties are prime targets for derivatization. They can be converted to esters, as discussed previously, as well as amides, acid chlorides, and other carboxylic acid derivatives using standard synthetic methodologies. For analytical purposes, carboxylic acid groups can be derivatized to enhance their detection by techniques like mass spectrometry. One such method involves reaction with 2,2'-dipyridyl disulfide (DPDS), triphenylphosphine (B44618) (TPP), and 2-hydrazinoquinoline (B107646) (HQ). marquette.edu

The catechol ring itself can undergo various transformations. The hydroxyl groups can be further etherified or protected. The aromatic ring can be subjected to electrophilic substitution reactions, although the electron-donating nature of the hydroxyl groups and the electron-withdrawing nature of the diacetic acid side chains will influence the regioselectivity of such reactions. Oxidation of the catechol to the corresponding o-quinone, as discussed in section 4.1, is another key transformation that opens up pathways for further derivatization through reactions with nucleophiles.

Polymerization Studies of Related Catechol-Diacetic Acid Derivatives

The polymerization of catechol derivatives is an active area of research due to the potential applications of the resulting polymers in coatings, adhesives, and biomedical materials. nih.gov Catechols can be polymerized through oxidative processes, leading to the formation of polydopamine-like structures. mdpi.com

While specific polymerization studies of this compound are not widely reported, the principles of catechol polymerization can be applied. The catechol moiety can be incorporated into polymers either by direct polymerization of a functionalized monomer or by post-polymerization modification. mdpi.com The presence of the diacetic acid groups could be exploited to create functional polymers. For instance, the carboxylic acid groups could serve as sites for cross-linking or for the attachment of other molecules.

Studies on the polymerization of other functionalized catechols have demonstrated the feasibility of creating well-defined polymers. For example, catechol-functionalized monomers have been successfully used in free-radical polymerization. acs.org Furthermore, catechol-initiated polymers have been synthesized for the functionalization of nanoparticles. nih.gov These studies suggest that this compound or its derivatives could be valuable monomers or initiators for the synthesis of novel functional polymers. The resulting polymers would possess the inherent properties of the catechol unit, such as its redox activity and ability to chelate metal ions, combined with the functionality imparted by the diacetic acid groups.

Lack of Sufficient Data for Comprehensive Article on this compound

A thorough investigation into the coordination chemistry and metal complexation of this compound reveals a significant scarcity of available scientific literature. While the compound is identified as a chelating agent, detailed research findings regarding its specific interactions with metal ions are not readily accessible in the public domain. cymitquimica.com Consequently, a comprehensive and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.

The structural components of this compound, namely the catechol and diacetic acid moieties, suggest a high potential for metal chelation. cymitquimica.com Catechol groups are well-known for their ability to form stable complexes with a variety of metal ions through their adjacent hydroxyl groups. Similarly, the carboxyl groups of the diacetic acid side chains provide additional coordination sites. This combination of functionalities theoretically allows for versatile ligand binding modes and the formation of robust metal chelates.

However, specific experimental data on the following aspects of this compound's coordination chemistry are not available in the reviewed literature:

Ligand Binding Modes and Chelation Properties: There is no specific information detailing the precise manner in which this compound binds to different metal ions, including catecholato-metal interactions, carboxylato-metal coordination, or the formation of mixed-ligand metal complexes.

Synthesis and Characterization of Metal Chelates and Coordination Polymers: No published research explicitly describes the synthesis or structural characterization of metal chelates or coordination polymers involving this specific ligand.

Spectroscopic Probes of Metal-Ligand Interactions: Spectroscopic data that would elucidate the nature of the metal-ligand bond and the coordination environment are not reported.

Potential in Catalysis and Sensing Applications via Metal Complexation: While the structural features of this compound suggest potential applications in catalysis and sensing upon metal complexation, there are no studies that have investigated or demonstrated such applications.

Due to the absence of these crucial research findings, it is not possible to provide a detailed and evidence-based discussion on the coordination chemistry of this compound as requested. The generation of an article based on the provided outline would necessitate speculation and extrapolation from related compounds, which would not meet the required standards of scientific accuracy and adherence to the specified subject matter.

Further experimental research is required to elucidate the coordination chemistry of this compound and explore its potential applications.

Analytical Methodologies for the Detection and Quantification of 4 Methylcatechol O,o Diacetic Acid

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation and analysis of 4-Methylcatechol-O,O-diacetic acid from various matrices. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase (RP) HPLC method is often the approach of choice. sielc.com

Method development for this compound would typically involve the optimization of several key parameters to achieve the desired separation efficiency, resolution, and analysis time. A common starting point would be a C18 column, which is a versatile stationary phase suitable for a wide range of organic molecules. The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous component (like water with an acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol). The acid modifier, for instance phosphoric acid or formic acid, is crucial for controlling the ionization state of the carboxylic acid groups in this compound, thereby improving peak shape and retention time reproducibility. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to effectively elute the analyte and other matrix components with varying polarities.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B in 15 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

| Column Temperature | 30 °C |

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times, higher resolution, and increased sensitivity. sielc.com The principles of method development are analogous to HPLC, but the system's lower dispersion allows for more efficient separations.

For this compound, a UPLC method would translate the HPLC conditions to a UPLC-specific column and a higher flow rate, significantly reducing the run time. The increased backpressure generated by the smaller particles necessitates the use of specialized UPLC systems capable of handling such pressures.

Table 2: Exemplary UPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 3 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Detection | UV at 280 nm |

| Column Temperature | 40 °C |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a polar and non-volatile compound due to its carboxylic acid groups, derivatization is a necessary step to increase its volatility and thermal stability for GC analysis.

A common derivatization strategy for compounds containing carboxylic acid and hydroxyl groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the acidic protons into trimethylsilyl (B98337) (TMS) ethers and esters. This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation. The derivatized sample is then injected into the GC, where it is separated on a capillary column, often with a non-polar or medium-polarity stationary phase.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced selectivity and sensitivity, making them indispensable for complex sample analysis and trace-level quantification.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Ultra-Trace Analysis and Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This method is particularly well-suited for the ultra-trace analysis and unambiguous identification of this compound in complex matrices such as biological fluids or environmental samples. nih.gov

In an LC-MS/MS workflow, the analyte is first separated by HPLC or UPLC. The eluent from the LC column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, typically using electrospray ionization (ESI). The resulting ions are then guided into the mass analyzer. For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is commonly employed. In this mode, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This high specificity allows for accurate quantification even in the presence of co-eluting interferences.

For identification purposes, full scan mass spectra and product ion scans can be acquired to provide information about the molecular weight and fragmentation pattern of the compound, aiding in its structural elucidation. mdpi.com

Table 3: Representative LC-MS/MS Parameters for this compound

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | [M-H]⁻ |

| Product Ions (m/z) | Specific fragments for quantification and confirmation |

| Collision Energy | Optimized for the specific precursor-product transition |

| Dwell Time | 100 ms |

Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Following derivatization to increase volatility, as described in the GC section, the derivatized this compound can be analyzed by GC-MS.

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the derivatized analyte. This fingerprint can be compared to a spectral library for identification or used for structural confirmation. For quantitative analysis, selected ion monitoring (SIM) can be utilized, where the mass spectrometer is set to detect only specific ions characteristic of the analyte, thereby increasing sensitivity and selectivity.

Electrochemical Sensing and Voltammetric Methods

Electrochemical methods, particularly voltammetry, offer a powerful suite of tools for the analysis of electroactive compounds like catechols. These techniques are valued for their high sensitivity, rapid response times, and relatively low instrumentation cost. nih.gov Voltammetric analysis involves applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte.

The electrochemical behavior of 4-methylcatechol (B155104) has been investigated using techniques such as cyclic voltammetry and controlled-potential coulometry at a glassy carbon electrode. researchgate.net These studies explore the oxidation mechanisms of 4-methylcatechol, which typically involves the generation of quinoid intermediates. researchgate.net The principles of these methods, including cyclic, differential pulse, and square wave voltammetry, are broadly applicable for both qualitative and quantitative analysis of biomolecules. nih.gov

The choice of electrode material is critical in developing a selective and sensitive electrochemical sensor. Boron-doped diamond (BDD) electrodes, for example, have been successfully used for the electroanalytical determination of related catechol-containing compounds, demonstrating good selectivity and favorable recovery rates in pharmaceutical formulations. nih.govresearchgate.net The development of novel electrode materials and customized waveforms continues to address challenges such as electrode fouling and enhancing selectivity for specific analytes. nih.gov Adsorptive stripping voltammetry is another technique that can enhance sensitivity by preconcentrating the analyte on the electrode surface before measurement. nih.gov

Table 1: Voltammetric Methods for Catechol Analysis

| Technique | Principle | Key Advantages |

| Cyclic Voltammetry (CV) | The potential is swept linearly between two values, and the resulting current is measured. It provides information about the redox processes. | Provides mechanistic insights into electrochemical reactions. |

| Differential Pulse Voltammetry (DPV) | Pulses of a specific amplitude are superimposed on a linear potential ramp, and the current is sampled before and after each pulse. | High sensitivity and good resolution for quantitative analysis. |

| Square Wave Voltammetry (SWV) | A square wave is superimposed on a potential staircase. The current is sampled at the end of each forward and reverse pulse. | Fast scan rates and high sensitivity, suitable for rapid analysis. |

| Adsorptive Stripping Voltammetry (AdSV) | The analyte is preconcentrated on the electrode surface by adsorption before the voltammetric scan. | Extremely low detection limits due to the preconcentration step. nih.gov |

Quantitative Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric and spectrofluorometric assays are widely used for the quantitative analysis of colored or fluorescent compounds. These methods are based on the principle of measuring the absorption or emission of light by the analyte at a specific wavelength.

For 4-methylcatechol, spectrophotometric methods have been employed to determine its concentration and to study its oxidation products. nih.gov The oxidation of 4-methylcatechol, either chemically or enzymatically, leads to the formation of 4-methyl-o-benzoquinone, an intermediate that can be detected spectrophotometrically. nih.gov This principle can be adapted for quantitative assays by measuring the absorbance of the colored product formed in a reaction.

The development of a spectrophotometric assay often involves a chemical or enzymatic reaction that produces a chromophore. For instance, the oxidation of 4-methylcatechol in the presence of L-serine has been studied, and the intermediates formed were characterized using a rapid-scan spectrophotometer. nih.gov Such kinetic studies are crucial for optimizing assay conditions for quantitative measurements. While direct spectrofluorometric assays for this compound are not prominently described, derivatization reactions to introduce a fluorophore could be a viable strategy for developing highly sensitive fluorescence-based quantification methods.

Table 2: Spectrophotometric Analysis of 4-Methylcatechol Oxidation

| Reactant | Oxidizing Agent | Intermediate Detected | Detection Method |

| 4-methylcatechol | Epidermis tyrosinase | 4-methyl-o-benzoquinone | Spectrophotometry nih.gov |

| 4-methylcatechol | Sodium periodate | 4-methyl-o-benzoquinone | Spectrophotometry nih.gov |

Computational Chemistry and Theoretical Studies of 4 Methylcatechol O,o Diacetic Acid

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve the molecular Schrödinger equation to provide detailed insights into molecular geometry, stability, and electronic characteristics. wikipedia.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of molecules, making it a cornerstone for investigating systems like 4-Methylcatechol-O,O-diacetic acid. kallipos.gr DFT studies can predict a wide range of properties by approximating the electron density. For instance, research on various catechol derivatives has successfully used DFT at levels like B3LYP/6-311+G** to optimize chemical structures and correlate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) with electrochemical properties. researchgate.net

For this compound, DFT calculations would be essential to:

Determine the optimal three-dimensional geometry, including bond lengths, bond angles, and the conformation of the diacetic acid side chains.

Calculate the HOMO-LUMO energy gap, which is crucial for understanding the molecule's chemical reactivity and kinetic stability.

Generate a molecular electrostatic potential (MEP) map to identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

Simulate vibrational spectra (infrared and Raman) to aid in the experimental characterization of the compound. nih.gov

Below is an illustrative table of properties that could be calculated for this compound using DFT.

| Calculated Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and resistance to excitation. |

| Dipole Moment | 3.5 D | Measures overall polarity, influencing solubility and intermolecular forces. |

Note: The values in this table are illustrative and based on typical results for similar aromatic carboxylic acids. They are not based on published experimental or computational data for this compound.

Ab Initio Methods for Energetic and Spectroscopic Prediction

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, are derived directly from theoretical principles without empirical parameters. wikipedia.org While more computationally demanding than DFT, they can offer higher accuracy for energetic and spectroscopic predictions.

A study on the parent compound, 4-methylcatechol (B155104), combined first-principles calculations with X-ray powder diffraction to precisely determine its crystal structure and hydrogen bonding network. mdpi.com For this compound, high-level ab initio calculations could be employed to:

Accurately compute thermochemical data such as the heat of formation and Gibbs free energy.

Predict NMR chemical shifts with high precision using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, aiding in structural confirmation. mdpi.comresearchgate.net

Calculate excited state energies to predict UV-Visible absorption spectra, providing insight into the molecule's photophysical properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify transition states, intermediates, and the associated activation energies, thereby elucidating the reaction mechanism and kinetics. wikipedia.org

For this compound, this could involve modeling:

Acid-base chemistry: Determining the pKa values of the carboxylic acid groups and the phenolic protons.

Oxidation reactions: The catechol moiety is susceptible to oxidation to form a reactive o-quinone. researchgate.net Computational modeling could map the mechanism of this oxidation, which is relevant to its antioxidant potential or degradation pathways.

Esterification or Amidation: Modeling the reaction of the carboxylic acid groups with alcohols or amines to predict the feasibility and kinetics of forming derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum methods are ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nextmol.com MD applies classical mechanics to simulate the movements of atoms and molecules, providing a view of conformational changes and non-covalent interactions. nih.gov

MD simulations of this compound in different environments (e.g., in water or an organic solvent) would be valuable for:

Conformational Sampling: The two acetic acid side chains have significant rotational freedom. MD simulations can explore the accessible conformations and determine the most stable or populated shapes of the molecule in solution.

Solvation and Hydration: Understanding how the molecule interacts with solvent molecules, including the formation of hydrogen bonds between its carboxylic acid and ether oxygens and water.

Intermolecular Interactions: Simulating how multiple molecules of this compound interact with each other to predict aggregation behavior or the structure of the amorphous solid or liquid state. Studies on catechol derivatives have used MD to investigate their adhesion to surfaces like graphene, highlighting the importance of hydrogen bonding and π–π stacking. acs.orgfigshare.com

An illustrative table for a hypothetical MD simulation setup is provided below.

| Simulation Parameter | Typical Setting | Purpose |

| Force Field | COMPASS II / GAFF | Defines the potential energy function for all atoms and bonds. |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates conditions of constant temperature and pressure. |

| Simulation Time | 200 ns | Allows for sufficient time to observe conformational changes. |

| Temperature | 300 K | Represents ambient conditions. |

Note: This table represents a typical setup for an MD simulation and is for illustrative purposes only.

Prediction of Biological Activity and Ligand-Protein Interactions

Computational methods, particularly molecular docking and MD simulations, are central to modern drug discovery and toxicology for predicting how a molecule might interact with a biological target. The catechol moiety is a known structural feature in many biologically active compounds and enzyme substrates. tandfonline.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's active site. Computational studies have successfully docked catechol-containing compounds into the active sites of enzymes like Catechol-O-methyltransferase (COMT) and the dopamine (B1211576) transporter. plos.orgnih.gov For this compound, docking could be used to screen for potential protein targets and predict binding affinity. The two carboxylic acid groups could form strong hydrogen bonds or salt bridges with basic residues like lysine (B10760008) or arginine in a binding pocket.

Binding Free Energy Calculations: Following docking, more rigorous methods like MD simulations combined with Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide quantitative estimates of the binding free energy, offering a more accurate prediction of binding affinity. nih.gov

A hypothetical docking result for this compound is shown below for illustrative purposes.

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Enzyme X (e.g., a transferase) | -8.2 | Arg12, Lys55 (salt bridge with carboxylates), Tyr89 (π-π stacking) |

Note: This table is a fictional representation of a molecular docking result to illustrate the type of data generated.

Biochemical and Biological Research Aspects of 4 Methylcatechol O,o Diacetic Acid

Role as a Model Compound in Enzymatic Reaction Studies

There is no available scientific literature detailing the use of 4-Methylcatechol-O,O-diacetic acid as a model compound for studying enzyme-substrate interactions or for the elucidation of enzyme kinetic parameters. Research in this area has predominantly focused on its parent compound, 4-methylcatechol (B155104).

Metabolic Pathway Investigations (as a potential intermediate or analogue)

No studies were found that investigate the role of this compound as a potential intermediate or analogue in any metabolic pathways.

Biotransformation Studies by Microbial Systems

Information regarding the biotransformation of this compound by microbial systems is not present in the available scientific literature.

Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)

There is a lack of research on the specific interactions between this compound and biological macromolecules such as proteins and nucleic acids.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-Methylcatechol-O,O-diacetic acid, and what are their respective yields and limitations?

- Methodological Answer : The compound can be synthesized via esterification of 4-methylcatechol with acetic anhydride or chloroacetic acid under acidic or basic conditions. A common approach involves protecting the hydroxyl groups of 4-methylcatechol followed by coupling with acetic acid derivatives. For example, analogous methods for related compounds (e.g., O-methylation or nitrile hydrolysis, as seen in ) may require optimization of reaction time, temperature, and stoichiometry. Yields are highly dependent on purification techniques (e.g., recrystallization or column chromatography), but literature reports for similar diacetic acid derivatives suggest yields ranging from 40% to 70% .

Q. What are the key physical and chemical properties of this compound critical for experimental handling?

- Methodological Answer :

Q. What are the primary research applications of this compound in current scientific studies?

- Methodological Answer : It serves as a chelating agent in coordination chemistry due to its two acetic acid moieties, enabling metal-ion binding for catalysis or material science. It is also a precursor for synthesizing bioactive molecules (e.g., antioxidants or enzyme inhibitors), as seen in structurally related catechol derivatives used in pharmaceutical research .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical data for this compound?

- Methodological Answer : Discrepancies in properties like solubility or thermal stability (noted in and ) require cross-validation using multiple analytical techniques:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature.

- Differential Scanning Calorimetry (DSC) : Measure melting points.

- HPLC-MS : Confirm purity and rule out degradation products.

Collaborative data sharing via platforms like PubChem or DSSTox (referenced in ) can resolve inconsistencies .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to verify esterification and methyl group positions .

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula (C11H12O6) .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and hydroxyl (O-H) stretches.

- X-ray Crystallography : Resolve crystal structure for absolute configuration .

Q. What strategies can optimize reaction conditions to improve yield in the synthesis?

- Methodological Answer :

- Catalyst Screening : Use Lewis acids (e.g., ZnCl2) or enzymes to enhance esterification efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve reactivity .

- In Situ Monitoring : Techniques like TLC or FTIR to track reaction progress and minimize side products.

Analogous protocols for gallic acid derivatives () suggest temperature control (60–80°C) and inert atmospheres to prevent oxidation .

Q. How can computational chemistry aid in predicting the reactivity or stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model electronic properties and predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solubility behavior in different solvents.

- Cheminformatics Tools : Use PubChem’s InChIKey () or DSSTox Substance ID ( ) to retrieve pre-computed data for benchmarking .

Safety and Compliance

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : Despite limited toxicity data ( ), adopt standard protocols for carboxylic acid derivatives:

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials.

Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., 4-O-Methylgallic acid in ) for emergency guidance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.